

An In-depth Technical Guide to 2,3-Dichloro-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dichloro-4-thiocyanatoaniline

Cat. No.: B179748

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **2,3-Dichloro-4-thiocyanatoaniline**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from structurally related compounds to propose synthetic routes and discuss potential biological activities. All proposed methodologies and hypothetical pathways are clearly identified as such and should be validated experimentally.

Core Molecular Information

2,3-Dichloro-4-thiocyanatoaniline is a substituted aniline compound containing two chlorine atoms and a thiocyanate group. Its chemical structure and core properties are fundamental for its potential applications in chemical synthesis and drug discovery.

Molecular Structure:

The structure consists of an aniline ring substituted at the 2 and 3 positions with chlorine atoms, and at the 4 position with a thiocyanate (-SCN) group.

Quantitative Data Summary

Property	Value	Source(s)
IUPAC Name	2,3-Dichloro-4-thiocyanatoaniline	N/A
Synonyms	4-amino-2,3-dichlorophenyl thiocyanate	[1]
CAS Number	7494-03-3	[1] [2]
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂ S	[1] [2]
Molecular Weight	219.1 g/mol	[2]
Alternate Molecular Weight	219.09 g/mol	[1]
Purity (example)	95%	[1]

Proposed Experimental Protocols

While a specific, validated experimental protocol for the synthesis of **2,3-Dichloro-4-thiocyanatoaniline** is not readily available, a plausible synthetic route can be proposed based on established methods for the electrophilic thiocyanation of anilines.[\[3\]](#)[\[4\]](#) The following protocol is adapted from general procedures for similar compounds.

Proposed Synthesis: Electrophilic Thiocyanation of 2,3-Dichloroaniline

This method involves the *in situ* generation of an electrophilic thiocyanating agent, which then reacts with the electron-rich aromatic ring of 2,3-dichloroaniline. The amino group of the aniline directs the substitution, typically to the para position if available.

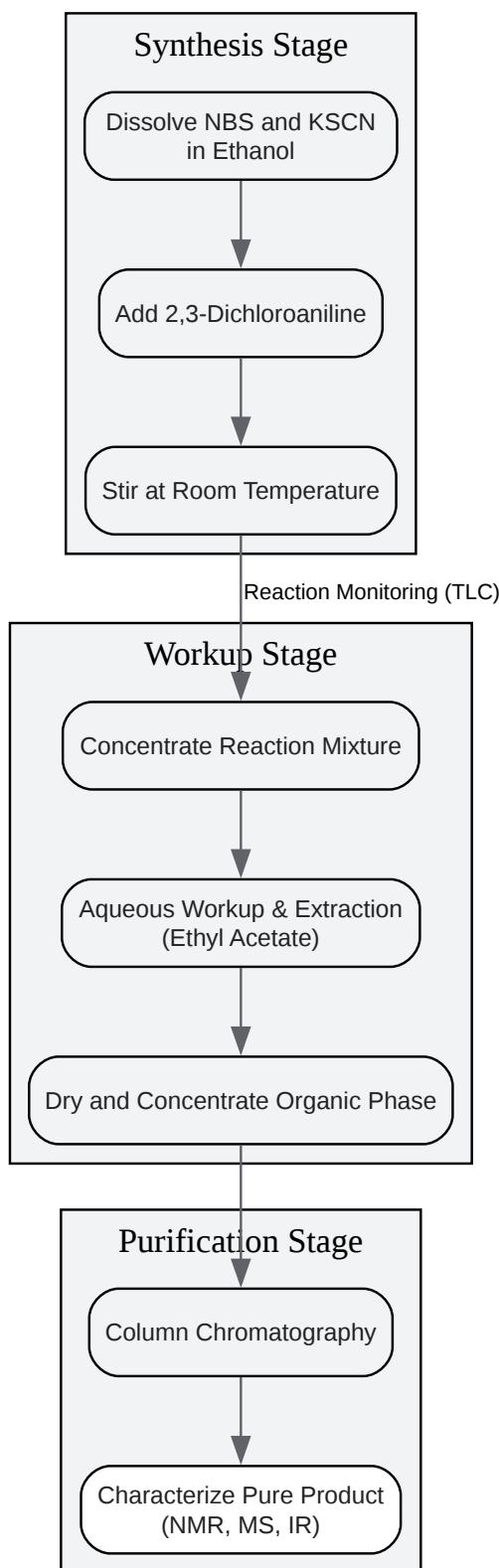
Reagents and Materials:

- 2,3-Dichloroaniline
- Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- Ethanol or Glacial Acetic Acid (as solvent)

- Ethyl acetate (for extraction)
- Water (for workup)
- Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus)

Procedure (adapted from a general method[3]):

- In a round-bottom flask, dissolve N-bromosuccinimide (1.0 mmol) in ethanol (10 mL).
- Add potassium thiocyanate (2.1 mmol) to the solution and stir at room temperature for 5 minutes. This generates the electrophilic thiocyanating agent.
- To this mixture, add 2,3-dichloroaniline (1.0 mmol) and continue stirring at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion (e.g., after 20-30 minutes), concentrate the reaction mixture under reduced pressure.
- Dilute the residue with water and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to yield pure **2,3-Dichloro-4-thiocyanatoaniline**.

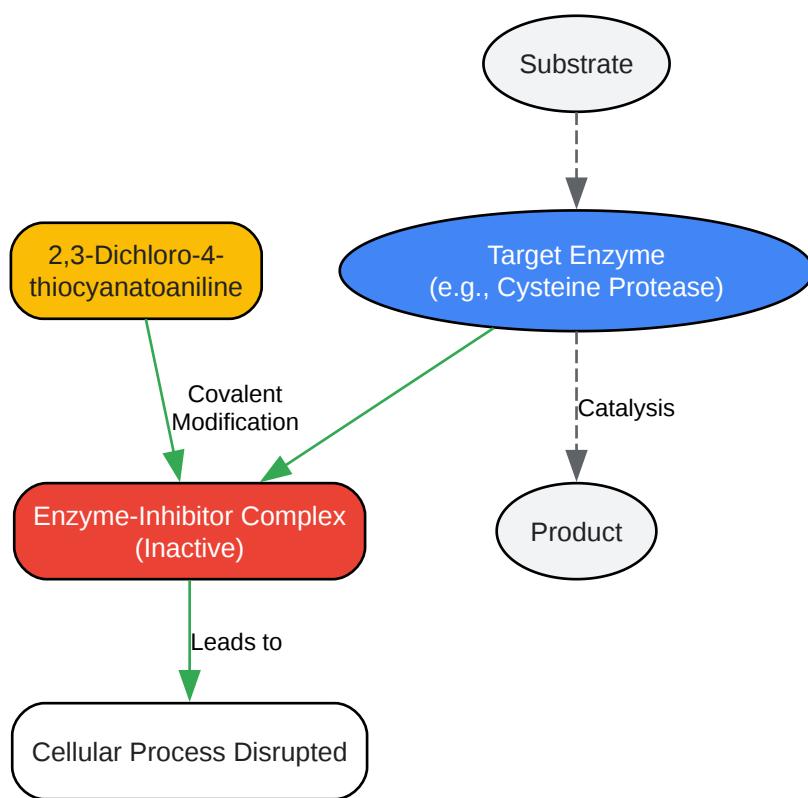

Safety Precautions:

- All operations should be conducted in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- N-Bromosuccinimide is a lachrymator and should be handled with care.

Visualized Workflows and Pathways

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of **2,3-Dichloro-4-thiocyanatoaniline**.


[Click to download full resolution via product page](#)

Proposed workflow for the synthesis of **2,3-Dichloro-4-thiocyanatoaniline**.

Hypothetical Biological Signaling Pathway

Organic thiocyanates and their isothiocyanate isomers are known to exhibit a range of biological activities, including antimicrobial and anticancer effects, often through covalent modification of protein targets.^{[5][6][7]} A plausible, though unverified, mechanism of action for **2,3-Dichloro-4-thiocyanatoaniline** could involve the inhibition of a key enzyme in a pathogenic or cancer-related pathway.

The diagram below illustrates a hypothetical enzyme inhibition pathway.

[Click to download full resolution via product page](#)

Hypothetical enzyme inhibition pathway for **2,3-Dichloro-4-thiocyanatoaniline**.

Potential Applications and Future Research

Given the structural motifs present in **2,3-Dichloro-4-thiocyanatoaniline**, it represents a compound of interest for several research areas:

- Medicinal Chemistry: As a building block, the thiocyanate group can be converted into other sulfur-containing functionalities, making it a versatile intermediate for synthesizing novel therapeutic agents.[8] The dichloro-substitution pattern may enhance biological activity, as seen in some chloroaryl thiocyanates with antimicrobial properties.[5]
- Drug Development: Investigation into its potential antimicrobial, antifungal, or anticancer activities is warranted.[7] Initial screening against a panel of bacterial strains or cancer cell lines could provide valuable insights.
- Materials Science: Aryl thiocyanates can serve as precursors in the synthesis of polymers and other advanced materials.

Further research is required to fully characterize **2,3-Dichloro-4-thiocyanatoaniline**. This includes experimental validation of its synthesis, full spectroscopic characterization (¹H-NMR, ¹³C-NMR, IR, and MS), and a systematic evaluation of its biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dichloro-4-thiocyanatoaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179748#2-3-dichloro-4-thiocyanatoaniline-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com